molecular formula C20H12Cl4N2O2 B12460101 2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide

2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide

Cat. No.: B12460101
M. Wt: 454.1 g/mol
InChI Key: ZVWAOHUGHBSCBP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a benzamide group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 3-amino-4-chlorobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-methoxyphenyl)benzamide
  • 2,4-dichloro-N-(4-methoxybenzyl)benzamide
  • 2,4-dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide

Uniqueness

2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide is unique due to its specific structural features, such as the presence of multiple chlorine atoms and the hydroxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C20H12Cl4N2O2

Molecular Weight

454.1 g/mol

IUPAC Name

2,4-dichloro-N-[3-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C20H12Cl4N2O2/c21-12-4-5-16(17(23)7-12)20(28)26-15-3-1-2-14(9-15)25-10-11-6-13(22)8-18(24)19(11)27/h1-10,27H,(H,26,28)

InChI Key

ZVWAOHUGHBSCBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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